(rac)-ZK-304709 is a potent, multi-targeted tumor growth inhibitor (MTGI) characterized by its dual action against cell-cycle progression (via CDKs 1, 2, 4, 7, and 9) and angiogenesis (via VEGFR 1-3 and PDGFR-β). Exhibiting nanomolar inhibitory activity across these targets, it serves as a critical reference compound in oncology research and medicinal chemistry. For procurement and material selection, ZK-304709 is primarily utilized as a benchmark for evaluating dual-mechanism kinase inhibitors and as a baseline structural model for optimizing sulfonamide-based pharmacokinetics, specifically in studies addressing aqueous solubility, erythrocyte accumulation, and carbonic anhydrase off-target effects[1].
Substituting ZK-304709 with other pan-CDK inhibitors (e.g., flavopiridol or roscovitine) or generic anti-angiogenic agents fundamentally compromises comparative assay integrity. ZK-304709 possesses a highly specific primary sulfonamide moiety that drives distinct pharmacokinetic behaviors—most notably, its off-target binding to carbonic anhydrases (CAs) and subsequent erythrocyte accumulation. This specific liability makes it a necessary negative control and baseline comparator for medicinal chemistry campaigns evaluating novel bioisosteres, such as sulfoximines. Furthermore, its distinct dual-inhibition profile cannot be replicated by mixing selective inhibitors, as the single-molecule polypharmacology dictates exact in vivo clearance, solubility limits (8 mg/L at pH 7.4), and receptor residence times [1].
ZK-304709 is widely utilized as a baseline for evaluating the physicochemical improvements of next-generation kinase inhibitors. In comparative studies evaluating the shift from sulfonamide to sulfoximine functional groups, ZK-304709 demonstrated an aqueous solubility of 8 mg/L at pH 7.4 and a Caco-2 permeability of 56 nm/s. This establishes a rigid quantitative baseline against which optimized analogs, such as roniciclib, are measured [1].
| Evidence Dimension | Aqueous solubility and Caco-2 permeability |
| Target Compound Data | 8 mg/L (pH 7.4); 56 nm/s (Caco-2) |
| Comparator Or Baseline | Roniciclib (BAY 1000394) (182 mg/L; 79 nm/s) |
| Quantified Difference | 22.7-fold lower solubility and 29% lower permeability than the sulfoximine analog |
| Conditions | pH 7.4 aqueous buffer; Caco-2 cell monolayer assay |
Procurement of ZK-304709 is essential for medicinal chemistry workflows requiring a validated, low-solubility sulfonamide baseline to quantify the pharmacokinetic gains of novel bioisosteric replacements.
The dissociation kinetics of ZK-304709 provide a critical metric for evaluating the target engagement duration of pan-CDK inhibitors. In cellular assays measuring the recovery of retinoblastoma (RB) protein phosphorylation following inhibitor washout, ZK-304709 exhibited a rapid RB recovery time constant (t = 14.9 min). This contrasts sharply with its structurally optimized successor, roniciclib, which demonstrated a significantly prolonged recovery time (t = 44.3 min) [1].
| Evidence Dimension | RB phosphorylation recovery time constant (target residence proxy) |
| Target Compound Data | t = 14.9 min |
| Comparator Or Baseline | Roniciclib (BAY 1000394) (t = 44.3 min) |
| Quantified Difference | Approximately 3-fold faster dissociation/recovery time |
| Conditions | HeLa-MaTu cells, inhibitor washout followed by pRB ELISA |
Buyers developing type I CDK inhibitors require ZK-304709 to calibrate kinetic selectivity assays and establish a baseline for fast-dissociating kinase engagement.
ZK-304709 serves as a validated positive control for dual CDK/VEGFR inhibition in complex in vivo models. In an orthotopic mouse model of pancreatic neuroendocrine tumors (BON cells), oral administration of ZK-304709 achieved an 80% reduction in primary tumor growth compared to vehicle controls. Notably, standard chemotherapeutic comparators, such as the combination of 5-fluorouracil and streptozotocin or the somatostatin analog lanreotide, failed to inhibit tumor growth in this specific model [1].
| Evidence Dimension | Primary tumor growth reduction |
| Target Compound Data | 80% reduction in tumor growth |
| Comparator Or Baseline | 5-fluorouracil + streptozotocin, or lanreotide (0% effective inhibition) |
| Quantified Difference | 80% absolute improvement in tumor growth control over standard therapies |
| Conditions | BON orthotopic NET mouse model, 100 mg/kg/day oral dosing for 7 weeks |
Researchers procuring compounds for orthotopic NET models must use ZK-304709 to benchmark the efficacy of novel anti-angiogenic and cell-cycle-arresting agents against a proven standard.
ZK-304709 is a highly characterized reference compound in medicinal chemistry workflows designed to quantify improvements in solubility, permeability, and off-target carbonic anhydrase avoidance when replacing sulfonamides with novel functional groups like sulfoximines [1].
Due to its rapid dissociation kinetics, ZK-304709 is procured to calibrate retinoblastoma (RB) phosphorylation recovery assays, serving as a fast-dissociating baseline for evaluating target residence times of next-generation Type I CDK inhibitors [2].
Because standard chemotherapies often fail in complex neuroendocrine tumor models, ZK-304709 is procured as a validated positive efficacy control in orthotopic mouse models to benchmark novel anti-angiogenic and cell-cycle-arresting agents[3].